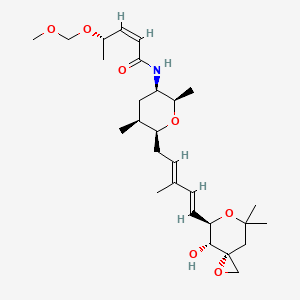

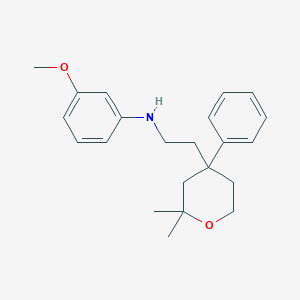

Pretomanid-D5

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

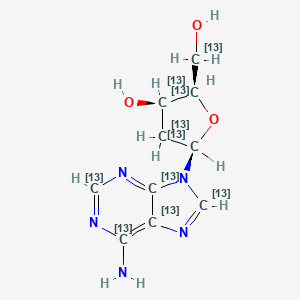

Pretomanid-D5 is a deuterated form of Pretomanid, a nitroimidazooxazine antimycobacterial agent. Pretomanid is primarily used in the treatment of multi-drug-resistant tuberculosis affecting the lungs. It is generally administered in combination with bedaquiline and linezolid. Pretomanid was developed by the TB Alliance and was approved for medical use in the United States in August 2019 and in the European Union in July 2020 .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Pretomanid involves several key steps. One efficient and practical protocol involves the preparation of the key intermediate (S)-1-(tert-butyldimethylsilyloxy)-3-(2-chloro-4-nitro-1H-imidazol-1-yl)propan-2-ol from 2-chloro-4-nitroimidazole and (S)-epichlorohydrin through nucleophilic substitution, hydrolysis, and silicon etherification reactions. This is followed by further O-alkylation and intramolecular cyclization to obtain Pretomanid with excellent quality and yield .

Industrial Production Methods: The industrial production of Pretomanid has been optimized to address scalability issues. The new synthetic route provides a more efficient method with characteristics of cheap and easily available raw materials, mild experimental conditions, simple operation, and a ‘one-pot’ procedure, which is suitable for industrial production .

化学反应分析

Types of Reactions: Pretomanid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Reduction: The reduction process involves the generation of reactive nitrogen species, predominantly nitric oxide.

Major Products Formed:

科学研究应用

Pretomanid has several scientific research applications, including:

作用机制

Pretomanid is activated in the mycobacterium by deazaflavin-dependent nitroreductase, an enzyme that uses dihydro-F420 (reduced form) to generate nitric oxide and a highly reactive metabolite. This metabolite attacks the synthesis enzyme DprE2, which is important for the synthesis of cell wall arabinogalactan, to which mycolic acid would be attached. This mechanism is shared with delamanid .

相似化合物的比较

Bedaquiline: Bedaquiline is a diarylquinoline antimycobacterial drug that inhibits mycobacterial ATP synthase.

Uniqueness of Pretomanid: Pretomanid is unique in its ability to generate reactive nitrogen species, predominantly nitric oxide, which leads to a decrease in intracellular ATP and anaerobic killing. This mechanism of action, combined with its efficient production methods and shorter treatment duration, makes Pretomanid a valuable compound in the treatment of multi-drug-resistant tuberculosis .

属性

分子式 |

C14H12F3N3O5 |

|---|---|

分子量 |

364.29 g/mol |

IUPAC 名称 |

(6R)-5,5,6,7,7-pentadeuterio-2-nitro-6-[[4-(trifluoromethoxy)phenyl]methoxy]imidazo[2,1-b][1,3]oxazine |

InChI |

InChI=1S/C14H12F3N3O5/c15-14(16,17)25-10-3-1-9(2-4-10)7-23-11-5-19-6-12(20(21)22)18-13(19)24-8-11/h1-4,6,11H,5,7-8H2/t11-/m1/s1/i5D2,8D2,11D |

InChI 键 |

ZLHZLMOSPGACSZ-WTRSTKSZSA-N |

手性 SMILES |

[2H][C@]1(C(N2C=C(N=C2OC1([2H])[2H])[N+](=O)[O-])([2H])[2H])OCC3=CC=C(C=C3)OC(F)(F)F |

规范 SMILES |

C1C(COC2=NC(=CN21)[N+](=O)[O-])OCC3=CC=C(C=C3)OC(F)(F)F |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3aH-thieno[3,2-c]pyridin-4-one](/img/structure/B15136173.png)

![2-amino-9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-sulfanylidene-1,7-dihydropurin-6-one](/img/structure/B15136188.png)

![N-[(2S)-4-[3-(2-aminocyclopropyl)phenoxy]-1-(benzylamino)-1-oxobutan-2-yl]benzamide](/img/structure/B15136190.png)

![L-Aspartic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 1-(phenylmethyl) ester](/img/structure/B15136203.png)

![2-ethoxy-N-[1-[3-(methylamino)phenyl]ethyl]-5-(2-methylpropanoylamino)benzamide](/img/structure/B15136216.png)

![N-[(E)-(2,3-dichlorophenyl)methylideneamino]-2-[3-[2-[(2E)-2-[(2,3-dichlorophenyl)methylidene]hydrazinyl]-2-oxoethoxy]-4-[(1,3-diethyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]phenoxy]acetamide](/img/structure/B15136226.png)